Validated Central Intermediate for Potent H2-Receptor Antagonist Synthesis vs. Unvalidated Branched Isomer
The target compound serves as the central carboxylic acid intermediate (compound 7) in the synthesis of 4-(3-nitro-1-pyrazolyl)butanamide (9a), which demonstrated the highest H2-receptor antagonist activity among 23 tested compounds in the isolated guinea pig right atrium assay, achieving approximately 6 times the potency of famotidine and 160 times the potency of cimetidine [1]. In contrast, the branched isomer 3-(3-nitro-1H-pyrazol-1-yl)butanoic acid has no reported role in any bioactive amide series and its methyl branch would preclude the linear geometry required for roxatidine-like pharmacophore display .
| Evidence Dimension | Validated synthetic utility as a precursor to potent H2-receptor antagonists |
|---|---|
| Target Compound Data | Intermediate for 9a: 6× famotidine potency, 160× cimetidine potency in guinea pig right atrium (H2 antagonism). |
| Comparator Or Baseline | 3-(3-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1007500-10-8): No reported H2-antagonist utility. |
| Quantified Difference | Target enables synthesis of a compound with 6–160-fold potency gains over clinical benchmarks; comparator has zero documented utility in this pharmacophore class. |
| Conditions | Isolated guinea pig right atrium preparation; histamine-induced chronotropic response; data from Buschauer et al. 1995. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting H2 or related GPCR pharmacophores, only the linear 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid scaffold delivers validated intermediate status with quantitative potency benchmarks.
- [1] Buschauer, A.; Mohr, R.; Schunack, W. Arch. Pharm. (Weinheim) 1995, 328 (4), 349–358. View Source
